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molecular formula C19H15N B186346 9-(p-Tolyl)carbazole CAS No. 19264-73-4

9-(p-Tolyl)carbazole

Cat. No. B186346
M. Wt: 257.3 g/mol
InChI Key: OZVXBXKVMMIGDV-UHFFFAOYSA-N
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Patent
US05736284

Procedure details

10.0 g (59.8 mmol) of carbazole, 17.0 g (78.0 mmol) of 4-iodotoluene, 11.0 g (79.6 mmol) of potassium carbonate and 760 mg (12.0 mmol) of copper powder were allowed to react in 200 ml of diisopropylbenzene at 210° C. for 30 hours. The mixture was cooled to 80°-90° C., and filtered on sellaite. The filtrate was concentrated, and the residue was recrystallized from isopropanol to obtain 11.8 g of 9-p-tolylcarbazole.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
copper
Quantity
760 mg
Type
catalyst
Reaction Step Five
Yield
76.7%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.I[C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>C(C1C=CC=CC=1C(C)C)(C)C.[Cu]>[C:18]1([CH3:21])[CH:19]=[CH:20][C:15]([N:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)=[CH:16][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)C1=C(C=CC=C1)C(C)C
Step Five
Name
copper
Quantity
760 mg
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 80°-90° C.
FILTRATION
Type
FILTRATION
Details
filtered on sellaite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 76.7%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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